molecular formula C9H18N2O3 B15305351 Tert-butyl 2-amino-4-carbamoylbutanoate

Tert-butyl 2-amino-4-carbamoylbutanoate

Cat. No.: B15305351
M. Wt: 202.25 g/mol
InChI Key: VVOPSEUXHSUTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-4-carbamoylbutanoate is a synthetic organic compound featuring a tert-butyl ester group, an amino group, and a carbamoyl moiety.

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl 2,5-diamino-5-oxopentanoate

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)

InChI Key

VVOPSEUXHSUTJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-carbamoylbutanoate typically involves the reaction of tert-butyl 2-amino-4-bromobutanoate with a suitable carbamoylating agent. One common method is the use of tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-carbamoylbutanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of tert-butyl 2-nitro-4-carbamoylbutanoate.

    Reduction: Formation of tert-butyl 2-amino-4-aminobutanoate.

    Substitution: Formation of various esters depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-4-carbamoylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-carbamoylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carbamoyl group can also interact with nucleophilic residues in proteins, leading to covalent modification.

Comparison with Similar Compounds

Physical and Chemical Properties

The following table compares key properties of tert-butyl 2-amino-4-carbamoylbutanoate with tert-butyl alcohol and a structurally similar tert-butyl ester (from ):

Compound Molecular Formula Molecular Weight Functional Groups Solubility Stability Hazards
This compound* C₉H₁₈N₂O₃ ~202.25 tert-butyl ester, amino, carbamoyl Polar solvents Stable under dry conditions Limited data; low acute toxicity assumed
tert-Butyl Alcohol C₄H₁₀O 74.12 Alcohol Miscible in water Reacts with acids/oxidizers Flammable, irritant, decomposes to toxic gases
tert-Butyl (3s,4r)-pyrrolidine derivative* C₁₇H₂₅NO₄ 307.4 Pyrrolidine, ester, hydroxymethyl Not specified Stable in storage No known hazards reported

Reactivity and Stability

  • This compound: Likely hydrolyzes under acidic or basic conditions to release tert-butyl alcohol and the corresponding amino acid. The carbamoyl group may reduce reactivity compared to simpler esters.
  • tert-Butyl Alcohol : Reacts violently with oxidizers (e.g., chlorine, permanganates) and alkali metals, producing flammable hydrogen gas. Decomposes in strong acids to release toxic isobutylene .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.